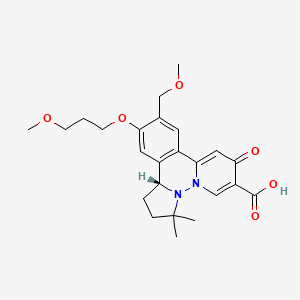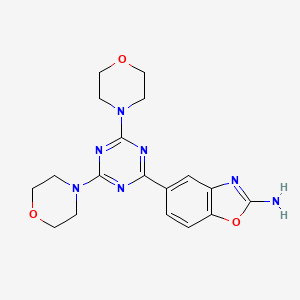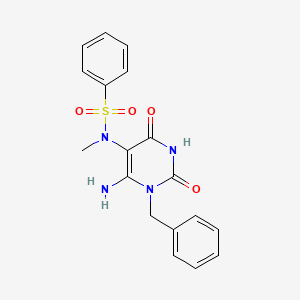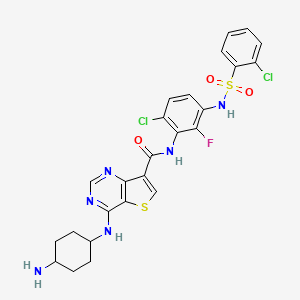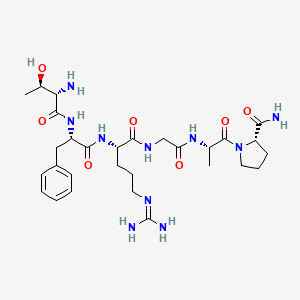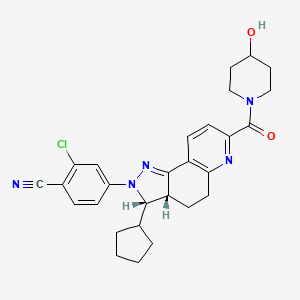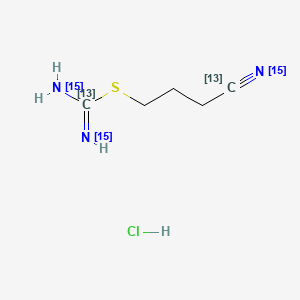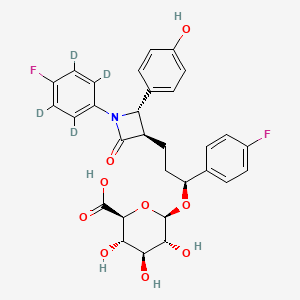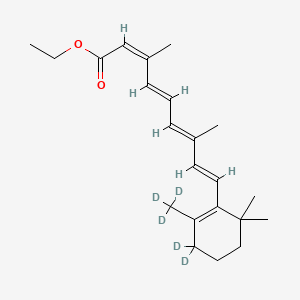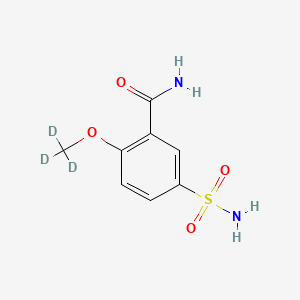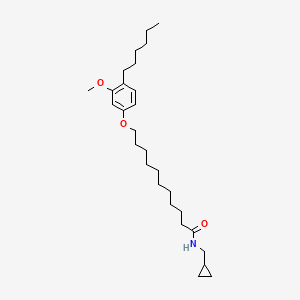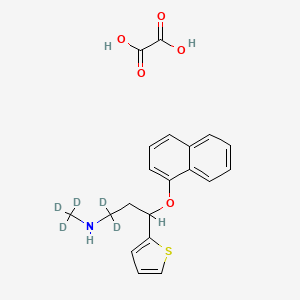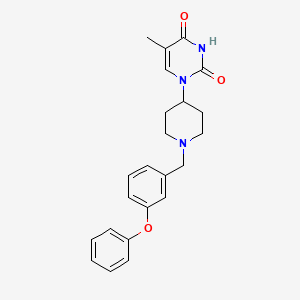
MtTMPK-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MtTMPK-IN-4 is a para-piperidine compound known for its potent inhibitory activity against mycobacterium tuberculosis thymidylate kinase (MtTMPK) with an IC50 value of 6.1 μM . Additionally, it exhibits remarkable inhibitory activity against tyrosinase and possesses potent antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is primarily used for research purposes and is not produced on a large industrial scale .
Chemical Reactions Analysis
Types of Reactions
MtTMPK-IN-4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions are common, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
MtTMPK-IN-4 has several scientific research applications, including:
Chemistry: Used as a research tool to study the inhibition of thymidylate kinase in mycobacterium tuberculosis.
Biology: Investigated for its antibacterial properties and its ability to inhibit tyrosinase.
Medicine: Explored as a potential therapeutic agent for tuberculosis due to its inhibitory activity against MtTMPK.
Industry: Utilized in the development of new antibacterial agents and tyrosinase inhibitors
Mechanism of Action
MtTMPK-IN-4 exerts its effects by inhibiting mycobacterium tuberculosis thymidylate kinase (MtTMPK). This enzyme is crucial for the synthesis of thymidine triphosphate, a building block of DNA. By inhibiting MtTMPK, this compound disrupts DNA synthesis in mycobacterium tuberculosis, leading to its antibacterial effects . Additionally, the compound inhibits tyrosinase, an enzyme involved in melanin synthesis .
Comparison with Similar Compounds
Similar Compounds
MtTMPK-IN-1: Another inhibitor of MtTMPK with similar properties.
MtTMPK-IN-2: Exhibits inhibitory activity against MtTMPK but with different potency.
MtTMPK-IN-3: Similar structure and function but varies in its inhibitory strength.
Uniqueness
MtTMPK-IN-4 is unique due to its high potency as an inhibitor of both MtTMPK and tyrosinase. Its dual inhibitory activity makes it a valuable compound for research in antibacterial and anti-tyrosinase applications .
Properties
Molecular Formula |
C23H25N3O3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
5-methyl-1-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H25N3O3/c1-17-15-26(23(28)24-22(17)27)19-10-12-25(13-11-19)16-18-6-5-9-21(14-18)29-20-7-3-2-4-8-20/h2-9,14-15,19H,10-13,16H2,1H3,(H,24,27,28) |
InChI Key |
BIVAOTFPNQVBDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


